molecular formula C9H13Cl2N B2882058 4-chloro-N-(propan-2-yl)aniline hydrochloride CAS No. 826-22-2

4-chloro-N-(propan-2-yl)aniline hydrochloride

Cat. No.: B2882058
CAS No.: 826-22-2
M. Wt: 206.11
InChI Key: FMFBRFMCEFZIJG-UHFFFAOYSA-N
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Description

4-chloro-N-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-chloro group and an isopropyl group, forming a hydrochloride salt. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(propan-2-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with isopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloroaniline+isopropylamine+HCl4-chloro-N-(propan-2-yl)aniline hydrochloride\text{4-chloroaniline} + \text{isopropylamine} + \text{HCl} \rightarrow \text{this compound} 4-chloroaniline+isopropylamine+HCl→4-chloro-N-(propan-2-yl)aniline hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-N-(propan-2-yl)nitrobenzene, while reduction may produce 4-chloro-N-(propan-2-yl)amine.

Scientific Research Applications

4-chloro-N-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous environments.

Biological Activity

4-Chloro-N-(propan-2-yl)aniline hydrochloride, a compound with the chemical formula C10H13ClN·HCl, is part of the aniline class of compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and any associated toxicity or mutagenicity.

  • Molecular Weight : 201.64 g/mol
  • CAS Number : 826-22-2
  • Chemical Structure : The compound consists of a chloro-substituted aniline with an isopropyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of chloroanilines exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its potential as an antimicrobial agent against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a possible broad-spectrum antimicrobial effect.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity and Mutagenicity

The mutagenic potential of this compound has been evaluated in various studies. According to the Japan Industrial Safety and Health Association (JISHA), compounds containing chloroaniline structures may exhibit mutagenic properties under certain conditions. In vitro assays have shown that exposure to this compound can lead to DNA damage in bacterial models, indicating a need for caution in its handling and use .

Anticancer Activity

Recent studies have explored the anticancer potential of chloroanilines. Compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
HT-29 (Colon Cancer)30Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed various chloroaniline derivatives against clinical isolates. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Evaluation of Cytotoxic Effects : In a cytotoxicity assay conducted by researchers at the University of Tokyo, the compound was tested against several human cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer drugs due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

4-chloro-N-propan-2-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFBRFMCEFZIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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